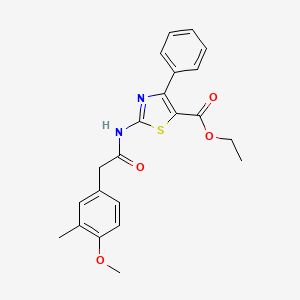

Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, an amide linkage, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

Amide Formation: The thiazole intermediate is then reacted with an appropriate acyl chloride or anhydride to form the amide linkage.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The aromatic rings and the thiazole ring can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution reactions may yield nitro, sulfo, or halo derivatives.

Scientific Research Applications

Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It may be used as a precursor in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid

Uniqueness

Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups and its thiazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.

Biological Activity

Ethyl 2-(2-(4-methoxy-3-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

The presence of the thiazole ring and various substituents contributes to its biological activity. The 4-methoxy-3-methylphenyl group enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. This compound exhibited significant cytotoxic effects against various cancer cell lines.

- IC₅₀ Values :

- Against A-431 (human epidermoid carcinoma) cells: IC50=1.61μg/mL

- Against Jurkat (T-cell leukemia) cells: IC50=1.98μg/mL

These values indicate that the compound is more effective than some standard chemotherapeutic agents, suggesting a promising avenue for further research in cancer therapy .

Antifungal Activity

The compound has also been tested for antifungal properties. In vitro studies demonstrated activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole.

- MIC Values :

- Against C. albicans: MIC=1.23μg/mL

- Against C. parapsilosis: MIC=1.23μg/mL

The mechanism of action appears to involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

The biological activity of this compound can be attributed to:

- Inhibition of Key Enzymes : The compound interacts with enzymes involved in critical metabolic pathways in cancer and fungal cells.

- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the phenyl ring enhance cytotoxicity and antifungal activity, with electron-withdrawing groups significantly improving potency .

Study on Antitumor Activity

In a recent study published in the journal MDPI, researchers synthesized several thiazole derivatives, including this compound. They evaluated their cytotoxicity against multiple cancer cell lines and found that this compound exhibited potent antitumor effects, outperforming many existing chemotherapeutics in terms of efficacy .

Study on Antifungal Activity

Another study explored the antifungal properties of thiazole derivatives against Candida species. The results indicated that this compound significantly inhibited fungal growth by disrupting ergosterol synthesis pathways, demonstrating its potential as an antifungal agent .

Properties

IUPAC Name |

ethyl 2-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-4-28-21(26)20-19(16-8-6-5-7-9-16)24-22(29-20)23-18(25)13-15-10-11-17(27-3)14(2)12-15/h5-12H,4,13H2,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOASTJBSFPJBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.